molecular formula C13H11N3O5 B2644049 4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid CAS No. 240799-48-8

4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid

Cat. No. B2644049
CAS RN: 240799-48-8
M. Wt: 289.247
InChI Key: PNLSGNWSMTWMLL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid consists of a benzoic acid core with an attached nitro group and an oxazole ring. The presence of the nitro group imparts polarity to the molecule, resulting in lower volatility compared to ketones of similar molecular weight. The dipole moment of nitro compounds falls between 3.5 D and 4.0 D, depending on the substituents .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including electrophilic substitutions. Nitration of substituted benzene derivatives (e.g., electron-withdrawing substituents like NO2, CO2H, CN) typically yields the 1,3-isomer .


Physical And Chemical Properties Analysis

  • Electronic Spectra : Nitroalkanes exhibit a weak n → π∗ transition around 270 nm, while aromatic nitro compounds absorb at longer wavelengths (e.g., nitrobenzene at ∼330 nm) .

Scientific Research Applications

Synthesis and Properties of Related Compounds

  • A study discussed the synthesis of tetrahydroquinoline derivatives of 4-aminobutanoic and 2-amino-2-pentenedioic acids, highlighting methodologies that might be applicable to similar compounds (Bombarda et al., 1992).
  • Research on the creation of molecular electronic devices using molecules containing a nitroamine redox center demonstrated the potential electronic applications of nitro-substituted compounds (Chen et al., 1999).
  • The development of novel fluorescence probes capable of detecting reactive oxygen species, with specific focus on probes like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, suggests the importance of functionalized benzoic acids in biomedical research (Setsukinai et al., 2003).

Potential Applications

  • The synthesis and characterization of new oxazole-5(4H)-one derivatives for antioxidant activity highlight the relevance of oxazole derivatives in developing therapeutic agents (Kuş et al., 2017).
  • Studies on multi-component crystals of 4-phenylpyridine with substituted benzoic acids explore the interplay between co-crystal and organic salt formation, providing insight into solid-state chemistry and material science applications (Seaton et al., 2013).

properties

IUPAC Name

4-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-8-12(16(19)20)11(21-15-8)6-7-14-10-4-2-9(3-5-10)13(17)18/h2-7,14H,1H3,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLSGNWSMTWMLL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid

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